

Technical Master File: 2,4-Diethoxy-6-methylpyrimidine

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Compound of Interest

Compound Name: 2,4-Diethoxy-6-methylpyrimidine

CAS No.: 55816-92-7

Cat. No.: B1605569

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CAS No: 55816-92-7 | Molecular Formula: C

H

N

O

| MW: 182.22 g/mol

Executive Summary

2,4-Diethoxy-6-methylpyrimidine is a specialized heterocyclic intermediate used primarily in the synthesis of functionalized pyrimidine APIs (Active Pharmaceutical Ingredients) and agrochemicals. Unlike its ubiquitously used analog, 2,4-dimethoxy-6-methylpyrimidine (a precursor for sulfonylurea herbicides), the diethoxy variant offers distinct lipophilicity and steric properties, making it a critical scaffold for 5-substituted pyrimidines used in antifolate drugs and kinase inhibitors.

This guide details the optimized synthesis via Nucleophilic Aromatic Substitution (S

Ar), critical process parameters (CPPs) for impurity control, and downstream applications in nitration/reduction sequences.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6]

Property	Specification
IUPAC Name	2,4-Diethoxy-6-methylpyrimidine
CAS Number	55816-92-7
Appearance	Colorless to pale yellow oil or low-melting solid
Boiling Point	~110–115 °C (at 0.5 mmHg) [Estimated]
Solubility	Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in Water
pKa	~2.5 (Pyrimidine N)
Key Impurities	2-Chloro-4-ethoxy-6-methylpyrimidine; 6-Methyluracil

Synthesis Protocol: Double S Ar Displacement

The industrial standard for synthesizing **2,4-diethoxy-6-methylpyrimidine** involves the reaction of 2,4-dichloro-6-methylpyrimidine with sodium ethoxide in anhydrous ethanol.

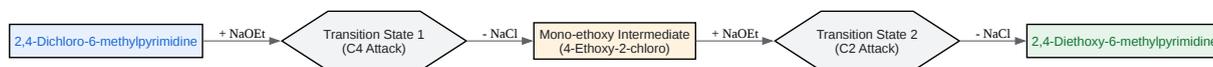
Reaction Mechanism

The reaction proceeds via a stepwise Nucleophilic Aromatic Substitution (S

Ar). The C4 position, being more electron-deficient (para-like to N1), typically undergoes substitution first, followed by the C2 position.

Mechanism Logic:

- Addition: Ethoxide attacks the electrophilic carbon (C4/C2).
- Resonance Stabilization: The negative charge is delocalized onto the ring nitrogens (Meisenheimer complex).
- Elimination: Chloride ion is expelled, restoring aromaticity.



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Figure 1: Stepwise S

Ar mechanism showing the preferential displacement at C4 followed by C2.

Experimental Procedure (Bench Scale)

Reagents:

- 2,4-Dichloro-6-methylpyrimidine (1.0 eq, 16.3 g)
- Sodium Ethoxide (2.5 eq, 21 wt% in Ethanol)
- Anhydrous Ethanol (Solvent, 5-10 volumes)

Protocol:

- Preparation: Charge a 3-neck round-bottom flask with anhydrous ethanol under N atmosphere.
- Alkoxide Addition: Add Sodium Ethoxide solution (2.5 eq) dropwise. Note: Use a slight excess (0.5 eq) to drive the reaction to completion and prevent mono-substituted impurities.
- Substrate Addition: Cool the solution to 0–5 °C. Slowly add 2,4-dichloro-6-methylpyrimidine (dissolved in minimal ethanol) to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature, then reflux (78 °C) for 4–6 hours.
- Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. Look for the disappearance of the mono-ethoxy intermediate.
- Workup:

- Cool to room temperature.[1][2]
- Filter off the precipitated NaCl.
- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in DCM and wash with water (to remove excess NaOEt and residual salts).
- Dry over Na

SO

and concentrate to yield the crude oil.

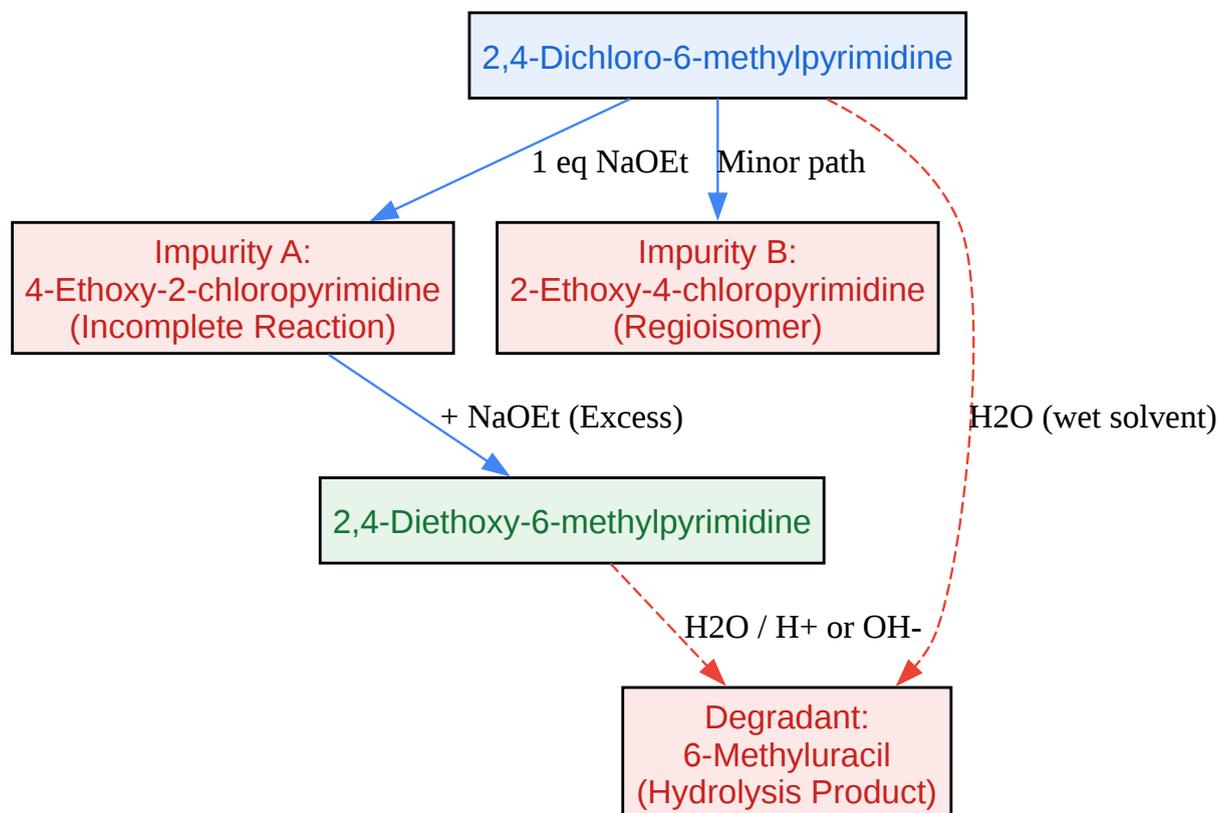
- Purification: Distillation under high vacuum or recrystallization from cold hexane (if solid).

Critical Process Parameters & Impurity Profiling

Achieving high purity (>98%) requires strict control over moisture and stoichiometry.

Impurity Fate Map

The primary degradation pathway is hydrolysis. If water is present in the ethanol or NaOEt, the ethoxide acts as a base to generate hydroxide, leading to 2,4-dihydroxy-6-methylpyrimidine (6-methyluracil).



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Figure 2: Impurity fate map highlighting the risk of hydrolysis and incomplete substitution.

Troubleshooting Table

Issue	Root Cause	Corrective Action
Low Yield (<70%)	Moisture in Ethanol/NaOEt	Use freshly distilled EtOH; titration of NaOEt before use.
Mono-Cl Impurity	Insufficient NaOEt or Reflux time	Increase NaOEt to 2.5–3.0 eq; extend reflux time.
Solid Precipitation	NaCl formation (Normal)	Ensure efficient filtration; do not mistake salt for product.
Color Formation	Oxidation of electron-rich ring	Maintain strict N atmosphere during reflux.

Downstream Applications: The "Hero" Pathway

The true value of **2,4-diethoxy-6-methylpyrimidine** lies in its reactivity at the C5 position. The electron-donating ethoxy groups activate the ring, making C5 highly susceptible to electrophilic aromatic substitution (e.g., nitration).

Pathway to Antifolates:

- Nitration: React with HNO₃

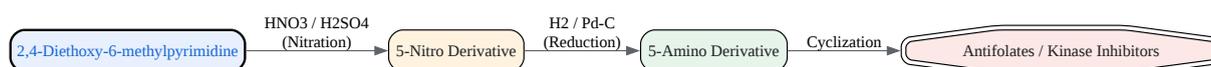
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to form 2,4-diethoxy-6-methyl-5-nitropyrimidine.

- Reduction: Hydrogenation (H₂, Pd/C)

yields the 5-amino derivative.

- Cyclization: The 5-amino group is a key handle for building fused systems like pyrimido[4,5-b]indoles or pteridines (folic acid analogs).



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Figure 3: The strategic utility of the diethoxy scaffold in pharmaceutical synthesis.[3]

References

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Sources

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